molecular formula C20H21NO2 B5846174 3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B5846174
M. Wt: 307.4 g/mol
InChI Key: BDMGIDZRUXCSJU-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide is a substituted benzofuran derivative characterized by a carboxamide functional group at the C2 position of the benzofuran core. The molecule features three methyl groups at the C3, C5, and C6 positions of the benzofuran ring and an N-bound [(4-methylphenyl)methyl] (p-tolylmethyl) substituent. This structure confers unique physicochemical properties, including increased lipophilicity compared to non-methylated analogs, which may influence its pharmacokinetic behavior or binding affinity in biological systems.

Properties

IUPAC Name

3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-12-5-7-16(8-6-12)11-21-20(22)19-15(4)17-9-13(2)14(3)10-18(17)23-19/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMGIDZRUXCSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The methyl groups at positions 3, 5, and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Amidation Reaction: The carboxamide group is introduced by reacting the benzofuran carboxylic acid derivative with an amine, such as 4-methylbenzylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide ()

  • Structure: Differs by replacing the 3,5,6-trimethyl groups with a single amino (-NH₂) group at C3.
  • The absence of methyl groups at C5 and C6 reduces steric hindrance, possibly allowing greater conformational flexibility.
  • Physicochemical Data :
    • Molecular Formula: C₁₇H₁₆N₂O₂ (Exact Mass: 280.12 g/mol).
    • CAS Registry: 397881-02-6 .

N-(3-Carbamoyl-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-1-Benzofuran-2-Carboxamide ()

  • Structure : Replaces the benzofuran’s methyl groups with a cyclopenta[b]thiophene ring fused to a carbamoyl group.
  • Key Differences: The thiophene and cyclopentane moieties increase molecular complexity (Topological Polar Surface Area: 114 Ų) and lipophilicity (XLogP3: 3.6).
  • Physicochemical Data :
    • Molecular Weight: 326.4 g/mol .

Impact of N-Substituents

The p-tolylmethyl group in the target compound is structurally analogous to substituents in other arylalkylcarboxamides (). For example:

  • [(4-Methylphenyl)methyl]sulfonyl ():
    • Replacing the carboxamide with a sulfonyl group increases electronegativity and may alter metabolic stability.
  • N-[(4-Methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine ():
    • The extended aromatic system (naphthalene) in this compound enhances π-π stacking interactions compared to the simpler p-tolylmethyl group in the target molecule.

Biological Activity

3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H21NO2\text{C}_{18}\text{H}_{21}\text{N}\text{O}_2

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including human lung adenocarcinoma (A549) and cervical cancer (HeLa) cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
A549 (Lung Cancer)<10
HeLa (Cervical Cancer)5.7
CaCo-2 (Colon Cancer)9.27

Anti-inflammatory Activity

Benzofuran derivatives have also been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays demonstrate that these compounds can significantly reduce inflammation markers in human umbilical vein endothelial cells (HUVEC).

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It can trigger apoptotic pathways in malignant cells.
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways associated with cell growth and survival.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of benzofuran derivatives against a panel of cancer cell lines. The results indicated that certain modifications to the benzofuran structure enhanced anticancer potency significantly.
    • Findings : Compounds with a methyl group at specific positions showed improved IC50 values compared to their counterparts without such substitutions.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzofuran derivatives in animal models of inflammation. The results suggested a substantial reduction in edema and inflammatory markers following treatment with these compounds.

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